solubility of 4-Bromo-5-(trifluoromethyl)isoquinoline in organic solvents
solubility of 4-Bromo-5-(trifluoromethyl)isoquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-5-(trifluoromethyl)isoquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-5-(trifluoromethyl)isoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of public-domain quantitative solubility data for this specific molecule, this document shifts focus from reporting pre-existing values to empowering researchers with the foundational principles and practical methodologies required to generate this critical data in-house. We will explore the theoretical underpinnings of solubility based on molecular structure, provide predictive insights into suitable solvent classes, and detail a robust, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a reliable understanding of this compound's solubility profile for applications ranging from reaction optimization and purification to formulation and screening.
Introduction: The Physicochemical Profile of 4-Bromo-5-(trifluoromethyl)isoquinoline
4-Bromo-5-(trifluoromethyl)isoquinoline is a substituted aromatic heterocycle. Its structure, featuring an isoquinoline core, is functionalized with two key substituents that dictate its physicochemical behavior:
-
Bromo Group (Br) at position 4: This heavy halogen atom significantly increases the molecule's molecular weight and contributes to its lipophilicity.
-
Trifluoromethyl Group (CF₃) at position 5: This group is a strong electron-withdrawing moiety and a potent lipophilicity enhancer.
The combination of the relatively polar isoquinoline nitrogen atom with the large, hydrophobic bromo and trifluoromethyl substituents suggests that the molecule will exhibit limited aqueous solubility but favorable solubility in various organic solvents. Understanding this solubility profile is a critical first step in its practical application, as solubility directly impacts reaction kinetics, purification efficiency, bioavailability, and the ability to formulate the compound for screening and testing.[1]
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" serves as a reliable initial guide for predicting solubility.[2] This rule states that substances with similar polarities are more likely to be soluble in one another. We can, therefore, forecast the solubility of 4-Bromo-5-(trifluoromethyl)isoquinoline by assessing its polarity and matching it with solvents of a similar nature.
Molecular Polarity Analysis: The target molecule possesses a blend of polar and nonpolar characteristics. The nitrogen atom in the isoquinoline ring is a site for hydrogen bond acceptance and contributes to the molecule's dipole moment. However, the large, nonpolar surface area of the fused aromatic rings, combined with the highly lipophilic bromo and trifluoromethyl substituents, dominates the molecule's overall character, rendering it predominantly nonpolar to weakly polar.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility of 4-Bromo-5-(trifluoromethyl)isoquinoline | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Good | The nonpolar nature of these solvents should effectively solvate the hydrophobic regions of the target molecule. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Good to Excellent | These solvents offer a balance of polarity to interact with the isoquinoline nitrogen while having sufficient nonpolar character to dissolve the rest of the structure. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These highly polar solvents are often considered "universal" for many organic compounds and are expected to be very effective.[3] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen-bonding network of these solvents may be disrupted by the largely nonpolar solute, leading to lower solubility compared to aprotic solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this highly lipophilic molecule.[3] |
This predictive analysis provides a logical starting point for selecting solvents for experimental determination.
Caption: Logical diagram correlating molecular features with solvent polarity to predict solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative data, an experimental approach is necessary. The equilibrium or thermodynamic shake-flask method is a robust and widely accepted technique for this purpose.[4] The protocol below is designed as a self-validating system to ensure accuracy and reproducibility.
3.1. Required Materials & Equipment
-
4-Bromo-5-(trifluoromethyl)isoquinoline (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (4-decimal place)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps (e.g., 2-4 mL scintillation vials)
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Autosampler vials for analysis
3.2. Step-by-Step Experimental Workflow
Step 1: Preparation of Calibration Standards
-
Causality: A precise calibration curve is essential for accurately quantifying the concentration of the dissolved compound.
-
Procedure:
-
Prepare a high-concentration stock solution by accurately weighing a known mass of 4-Bromo-5-(trifluoromethyl)isoquinoline and dissolving it in a known volume of the chosen solvent.
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations.
-
Analyze these standards via HPLC or NMR to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.995.
-
Step 2: Sample Preparation and Equilibration
-
Causality: Adding an excess of solid ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.[5] Constant temperature and agitation are required to reach equilibrium.
-
Procedure:
-
Add an excess amount of solid 4-Bromo-5-(trifluoromethyl)isoquinoline to a pre-weighed vial. The amount should be sufficient such that undissolved solid remains visible at the end of the experiment (e.g., 2-5 mg in 1 mL of solvent).
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48 or 72 hours may be necessary for some compounds.
-
Step 3: Sample Clarification and Dilution
-
Causality: It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. Any suspended particulate matter will lead to an overestimation of solubility.
-
Procedure:
-
Remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter and dispense the solution through the filter into a clean, labeled autosampler vial. This step removes any remaining micro-particulates.
-
If the concentration is expected to be above the highest calibration standard, perform an accurate dilution of the filtered sample with the same solvent.
-
Step 4: Quantification
-
Causality: The prepared sample is analyzed using the same method as the calibration standards to determine the concentration of the dissolved compound.
-
Procedure:
-
Analyze the final, clarified (and possibly diluted) sample using the pre-established HPLC or NMR method.
-
Use the peak area from the sample and the equation of the line from the calibration curve to calculate the concentration of the compound in the saturated solution.
-
If the sample was diluted, multiply the result by the dilution factor to determine the final solubility. Express the result in mg/mL or µg/mL.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Safety and Handling Precautions
No specific Safety Data Sheet (SDS) exists for 4-Bromo-5-(trifluoromethyl)isoquinoline. Therefore, precautions must be based on data from structurally similar compounds, such as 4-bromoquinolines and other trifluoromethyl-substituted aromatics.[6][7]
-
Hazard Statements: Based on analogs, this compound should be handled as if it is:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[6]
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
-
Handling:
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- Solubility test for Organic Compounds. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Safety Data Sheet. (2014, June 29).
- 1 - SAFETY DATA SHEET. (2009, January 21).
- 89446-67-3 - Safety Data Sheet. (2021, May 1).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, May 14).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem. (n.d.).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
Sources
- 1. physchemres.org [physchemres.org]
- 2. chem.ws [chem.ws]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
